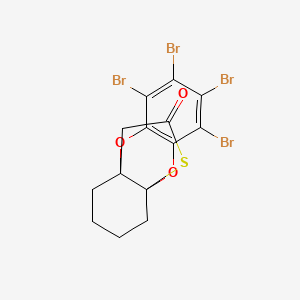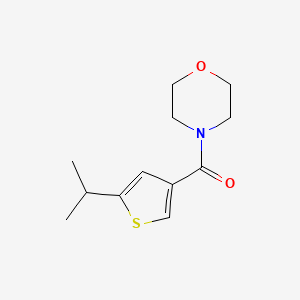
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE
Overview
Description
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE is a synthetic organic compound that features a thienyl group, an isopropyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE typically involves multi-step organic synthesis. One common method includes the acylation of a thienyl compound followed by the introduction of the morpholino group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, the chloride ion of certain compounds can be replaced with morpholine at elevated temperatures (70–80°C) in a dioxane/water solvent mixture using sodium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can modify gene expression by blocking access to specific sequences of RNA, thereby inhibiting the function of certain proteins . This mechanism is particularly useful in research involving gene knockdown and the study of protein functions.
Comparison with Similar Compounds
Similar Compounds
(2-AMINO-5-ISOPROPYL-1H-1LAMBDA3-THIOPHEN-3-YL)(MORPHOLINO)METHANONE: Similar structure but with an amino group instead of a carbonyl group.
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)CARBONYL: Similar structure but with a carbonyl group attached to the morpholino group.
Uniqueness
(5-ISOPROPYL-3-THIENYL)(MORPHOLINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with RNA and modify gene expression sets it apart from other similar compounds .
Properties
IUPAC Name |
morpholin-4-yl-(5-propan-2-ylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)11-7-10(8-16-11)12(14)13-3-5-15-6-4-13/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVAUJGXRRUBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dichloro-2-methoxyphenyl)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4675094.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4675099.png)
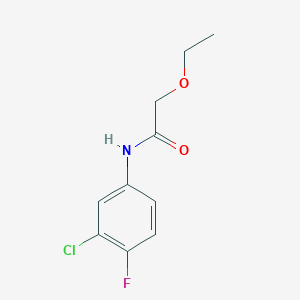
![N-{5-CHLORO-4-[(2,2-DIPHENYLACETYL)AMINO]-2-METHOXYPHENYL}BENZAMIDE](/img/structure/B4675126.png)
![N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4675135.png)
![3-(2-furyl)-6-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675143.png)
![4-(8,8-dimethyl-10-oxo-2,3,6,7,8,9,10,11-octahydro[1,4]dioxino[2,3-b]acridin-11-yl)phenyl acetate](/img/structure/B4675146.png)
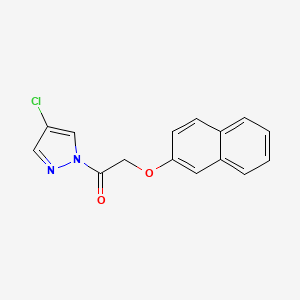
![4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid](/img/structure/B4675164.png)
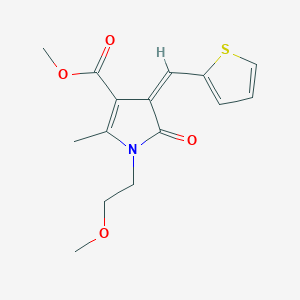
![N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B4675183.png)
![butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4675190.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4675204.png)
